(Z)-3-(3-chlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(3-chlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, commonly known as CCTA, is a chemical compound that belongs to the family of acrylonitrile derivatives. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Aggregation-Induced Emission (AIE) and Piezochromic Behavior
A novel diphenylacrylonitrile derivative exhibiting aggregation-enhanced emission (AIE) effects was synthesized, demonstrating interesting piezochromic behaviors under hydrostatic pressure. This compound changes fluorescence color from light green to red upon application of pressure, indicating potential applications in pressure sensing and fluorescence-based detection technologies (Ouyang et al., 2016).
Reduction to Amino Derivatives
Reduction of similar acrylonitrile compounds with lithium aluminum hydride yielded amino derivatives, suggesting a pathway for the synthesis of novel organic compounds with potential applications in chemical synthesis and drug development (Frolov et al., 2005).
Herbicidal Activity
Compounds structurally related to (Z)-3-(3-chlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile have shown good herbicidal activities, indicating potential applications in agricultural chemistry for the development of new herbicides (Wang et al., 2004).
Cytotoxic Activities Against Cancer Cells
Research on acrylonitriles substituted with various heterocycles demonstrated in vitro cytotoxic potency against human cancer cell lines, suggesting their utility in the development of new anticancer agents (Sa̧czewski et al., 2004).
Enhanced Nonlinear Optical Limiting
Thiophene dyes derived from acrylonitrile compounds showed enhanced nonlinear optical limiting behavior, making them promising candidates for applications in optical communications and photonic devices to protect human eyes and optical sensors (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-17-7-3-5-14(10-17)18-12-24-19(22-18)15(11-21)8-13-4-2-6-16(20)9-13/h2-10,12H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLXAXCXXGEAG-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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